5-(Benzylamino)-1-(4-methoxyphenyl)pent-1-en-3-one
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Overview
Description
5-(Benzylamino)-1-(4-methoxyphenyl)pent-1-en-3-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylamino)-1-(4-methoxyphenyl)pent-1-en-3-one can be achieved through various synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with a suitable amine, followed by a series of reactions to introduce the pent-1-en-3-one moiety. The reaction conditions typically include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Benzylamino)-1-(4-methoxyphenyl)pent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: The benzylamino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potentially explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 5-(Benzylamino)-1-(4-methoxyphenyl)pent-1-en-3-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzylamine: Shares the methoxyphenyl group but lacks the enone structure.
Benzylamine: Contains the benzylamino group but without the methoxyphenyl and enone moieties.
Pent-1-en-3-one: Features the enone structure but lacks the benzylamino and methoxyphenyl groups.
Uniqueness
5-(Benzylamino)-1-(4-methoxyphenyl)pent-1-en-3-one is unique due to the combination of its benzylamino, methoxyphenyl, and enone functionalities, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
824938-71-8 |
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Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
5-(benzylamino)-1-(4-methoxyphenyl)pent-1-en-3-one |
InChI |
InChI=1S/C19H21NO2/c1-22-19-11-8-16(9-12-19)7-10-18(21)13-14-20-15-17-5-3-2-4-6-17/h2-12,20H,13-15H2,1H3 |
InChI Key |
QSOOVEJJRNRAIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)CCNCC2=CC=CC=C2 |
Origin of Product |
United States |
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